molecular formula C16H23NO2 B11048887 6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Cat. No.: B11048887
M. Wt: 261.36 g/mol
InChI Key: HSQAZNHDTOAMRE-UHFFFAOYSA-N
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Description

6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is an organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functional group modifications.

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base such as sodium ethoxide.

    Methylation: The methyl groups can be added via alkylation reactions using methyl iodide and a strong base like potassium carbonate.

    Formylation: The carbaldehyde group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the compound with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

    Reduction: 6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities, given its structural similarity to other bioactive quinolines.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its multiple functional groups allow for extensive modification, enabling the design of molecules with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group could form covalent bonds with nucleophilic residues in proteins, altering their function. The ethoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

6-Ethoxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethoxy group may enhance its solubility in organic solvents, while the aldehyde group provides a reactive site for further chemical modifications.

This compound’s versatility makes it a valuable subject for research and development in various scientific fields.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

6-ethoxy-1,2,2,4-tetramethyl-3,4-dihydroquinoline-8-carbaldehyde

InChI

InChI=1S/C16H23NO2/c1-6-19-13-7-12(10-18)15-14(8-13)11(2)9-16(3,4)17(15)5/h7-8,10-11H,6,9H2,1-5H3

InChI Key

HSQAZNHDTOAMRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)C(CC(N2C)(C)C)C)C=O

Origin of Product

United States

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